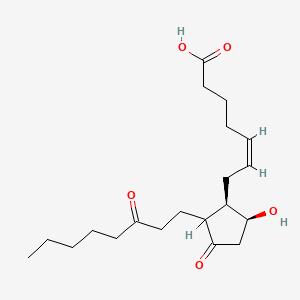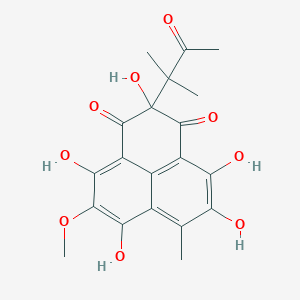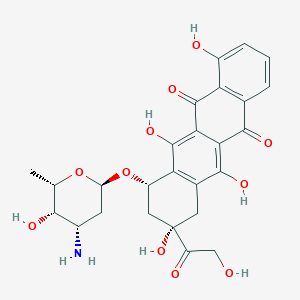
methylboranylidene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methylboranylidene is a chemical compound with the formula CH₃B. It is a member of the boranylidene family, characterized by the presence of a boron atom double-bonded to a carbon atom.
Preparation Methods
methylboranylidene can be synthesized through several methods. One common synthetic route involves the reaction of methylboron dibromide with potassium in boiling benzene. This reaction generates methylborylene, which can then be isolated by vacuum distillation . Another method involves the addition of methylborylene to acetylenes, resulting in the formation of 1,4-diboracyclohexa-2,5-dienes
Chemical Reactions Analysis
methylboranylidene undergoes a variety of chemical reactions, including:
Addition Reactions: This compound can add to acetylenes to form diboracyclohexadienes.
Oxidation and Reduction: While specific oxidation and reduction reactions of methylborylene are not extensively documented, it is likely that it can participate in such reactions given the reactivity of boron compounds.
Substitution Reactions: This compound can undergo substitution reactions, particularly with halides and other nucleophiles.
Common reagents used in these reactions include potassium, acetylenes, and various solvents such as benzene. The major products formed from these reactions are typically diboracyclohexadienes and other boron-containing cyclic compounds .
Scientific Research Applications
methylboranylidene has several applications in scientific research:
Mechanism of Action
The mechanism of action of methylborylene involves its reactivity with various substrates. The boron atom in methylborylene can form stable bonds with carbon, nitrogen, and oxygen atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substrates and the reaction conditions .
Comparison with Similar Compounds
methylboranylidene can be compared to other boranylidene compounds, such as phenylborylene and ethylborylene. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. This compound is unique due to its methyl group, which provides distinct steric and electronic properties compared to other boranylidene compounds .
Similar Compounds
- Phenylborylene
- Ethylborylene
- Diboracyclohexadienes
This compound stands out due to its specific reactivity and potential for forming unique organoboron compounds, making it a valuable compound in the field of organometallic chemistry.
Properties
CAS No. |
12538-96-4 |
|---|---|
Molecular Formula |
CH3B |
Molecular Weight |
25.85 g/mol |
InChI |
InChI=1S/CH3B/c1-2/h1H3 |
InChI Key |
LQOVEIULSMWWNF-UHFFFAOYSA-N |
SMILES |
[B]C |
Canonical SMILES |
[B]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
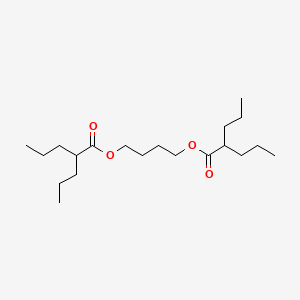
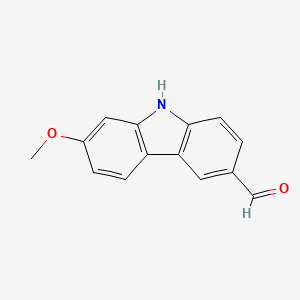
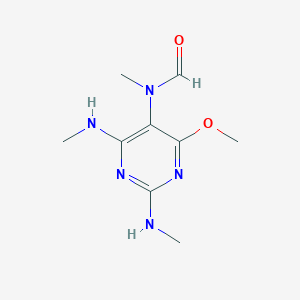
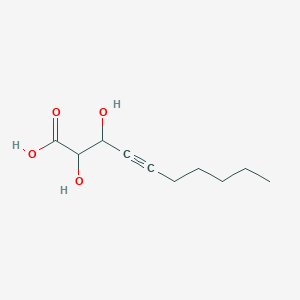
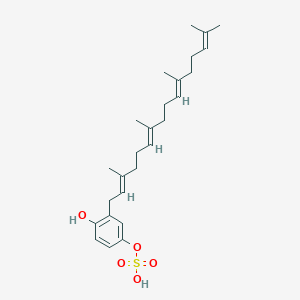
![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)
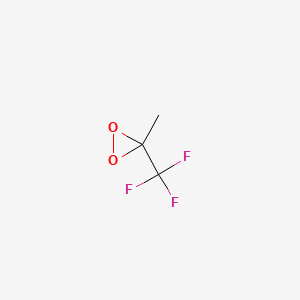
![(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium](/img/structure/B1250163.png)
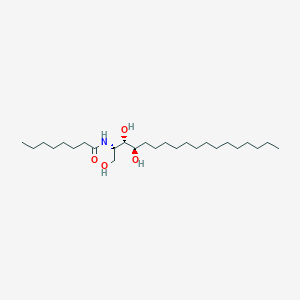
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)
